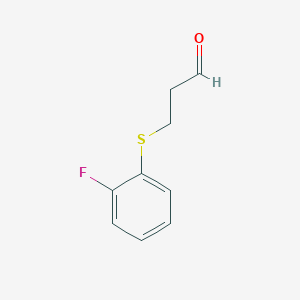
1-(Azidomethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azidomethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene is a specialized organic compound characterized by the presence of an azidomethyl group and a pentafluoroethoxy group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(Azidomethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 4-(1,1,2,2,2-pentafluoroethoxy)benzene.
Bromination: The benzene ring is brominated to introduce a bromomethyl group.
Azidation: The bromomethyl group is then converted to an azidomethyl group using sodium azide under suitable reaction conditions.
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, temperature control, and purification techniques.
Analyse Des Réactions Chimiques
1-(Azidomethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions:
Common reagents and conditions used in these reactions include sodium azide, hydrogen gas, palladium catalysts, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(Azidomethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties, such as hydrophobicity and thermal stability.
Bioconjugation: The azide group allows for bioorthogonal reactions, enabling the labeling and modification of biomolecules in biological research.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Mécanisme D'action
The mechanism of action of 1-(Azidomethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene depends on its specific application. In bioconjugation, the azide group reacts with alkyne-containing molecules through the Huisgen cycloaddition, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for biological applications.
Comparaison Avec Des Composés Similaires
1-(Azidomethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene can be compared with other similar compounds, such as:
1-(Azidomethyl)-4-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a pentafluoroethoxy group, resulting in different chemical properties and reactivity.
1-(Azidomethyl)-4-(1,1,2,2,3,3,3-heptafluoropropoxy)benzene: The heptafluoropropoxy group provides different steric and electronic effects compared to the pentafluoroethoxy group.
Propriétés
Formule moléculaire |
C9H6F5N3O |
|---|---|
Poids moléculaire |
267.16 g/mol |
Nom IUPAC |
1-(azidomethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene |
InChI |
InChI=1S/C9H6F5N3O/c10-8(11,12)9(13,14)18-7-3-1-6(2-4-7)5-16-17-15/h1-4H,5H2 |
Clé InChI |
QCYGUUCPHXTHFI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN=[N+]=[N-])OC(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















